molecular formula C58H103N3O18 B14080511 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

Cat. No.: B14080511
M. Wt: 1130.4 g/mol
InChI Key: YKXBRUJZXGRVCQ-SJYGTEHGSA-N
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Description

This compound is a highly complex molecule characterized by:

  • A 3-oxo propanoic acid backbone, where the ketone group at the third carbon is critical for reactivity and interaction with biological targets .
  • A bicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl core with multiple hydroxyl and methyl substituents, contributing to its hydrophilicity and structural rigidity.
  • Eleven hydroxyl groups and a 17-oxo moiety, which may influence solubility and metabolic stability .

Its structural complexity suggests roles in specialized biological processes, such as enzyme inhibition or membrane interaction, akin to other 3-oxo-acylated compounds .

Properties

Molecular Formula

C58H103N3O18

Molecular Weight

1130.4 g/mol

IUPAC Name

3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

InChI

InChI=1S/C58H103N3O18/c1-32(16-13-11-12-14-23-61-57(59)60-10)24-37(6)54-36(5)18-15-17-35(4)53(73)39(8)47(66)26-41(62)25-42(77-52(72)30-51(70)71)27-43-28-49(68)55(74)58(76,79-43)31-50(69)34(3)20-21-44(63)38(7)48(67)29-46(65)33(2)19-22-45(64)40(9)56(75)78-54/h16-17,19,22,33-34,36-50,53-55,62-69,73-74,76H,11-15,18,20-21,23-31H2,1-10H3,(H,70,71)(H3,59,60,61)/b22-19+,32-16-,35-17+

InChI Key

YKXBRUJZXGRVCQ-SJYGTEHGSA-N

Isomeric SMILES

CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C\CCCCCNC(=NC)N)/C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C

Canonical SMILES

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cycloacylation and condensation reactions. One of the key steps is the cycloacylation of 3-oxo-3-R1-N-R2-propanethioamides with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate . This reaction yields various products, including 5-acyl-1-aryl (alkyl)-4-aryl-6-thioxopiperidin-2-ones and 2-acetonylidene-3,6-diaryl-5,6-dihydro-4H-1,3-thiazin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its complexity and the specificity of its applications. the synthesis typically involves advanced organic synthesis techniques and the use of specialized reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can modulate biological processes and lead to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares key functional groups with several classes of bioactive molecules:

Compound Class Key Features Divergence from Target Compound
3-oxo-acyl CoAs Contain 3-oxo thioester groups; critical in β-oxidation pathways . Lack the bicyclic core and carbamimidoyl side chain; simpler acyl chains.
AHL analogs (e.g., C01) Feature 3-oxo groups and Boc modifications; anti-quorum sensing activity . Shorter acyl chains; absence of polyhydroxylated bicyclic systems.
Triterpenoids (e.g., Betula derivatives) Include 3-oxo or 3,11-dioxo groups; modulate hemolytic activity . Less complex side chains; no carbamimidoyl or extensive hydroxylation.

Physicochemical Properties

Property Target Compound 3-oxo-acyl CoAs AHL Analogs (C01)
Solubility High (due to 11 hydroxyl groups) Moderate (thioester group) Low (long hydrophobic tail)
Acidity Strong (pKa ~3 for 3-oxo propanoic acid) Extremely strong (thioester linkage) Weak (neutral amide/ester groups)
Thermodynamic Stability Likely high (rigid bicyclic core) Variable (depends on acyl chain) Lower (flexible tail)

Research Findings and Implications

  • Synthetic Challenges :
    The compound’s polyhydroxylated bicyclic structure necessitates high-resolution HPLC for purification, akin to triterpene isolation methods .
  • Biological Safety: 3-oxo triterpenoids exhibit reduced hemolytic activity compared to hydroxylated analogs , suggesting the target compound may have favorable toxicity profiles.
  • Therapeutic Potential: The carbamimidoyl group could mimic natural ligands in receptor-binding assays, similar to bioactive indole derivatives .

Biological Activity

The compound 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid , commonly known as Niphimycin , is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicine based on diverse scientific literature.

Chemical Structure and Properties

Niphimycin has a molecular formula of C59H103N3O18C_{59}H_{103}N_3O_{18} and a molecular weight of approximately 1,153.43 g/mol. Its structure features multiple hydroxyl groups and a complex bicyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC59H103N3O18C_{59}H_{103}N_3O_{18}
Molecular Weight1,153.43 g/mol
SolubilitySoluble in organic solvents
Purity96% - 98% available

Antimicrobial Properties

Niphimycin exhibits potent antimicrobial activity against a variety of pathogens. It is classified as a nonpolyenic antifungal agent , showing effectiveness particularly against fungi and some bacteria.

The mechanism by which Niphimycin exerts its antimicrobial effects involves:

  • Inhibition of Ergosterol Biosynthesis : Niphimycin interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Disruption of Cell Wall Integrity : By targeting specific enzymes involved in cell wall synthesis, Niphimycin compromises the structural integrity of fungal cells.

Case Studies

  • Antifungal Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, Niphimycin demonstrated significant inhibitory effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
  • Bacterial Inhibition : Another study highlighted its effectiveness against Staphylococcus aureus, where Niphimycin showed a bactericidal effect at concentrations as low as 1 µg/mL .

Cytotoxicity and Safety Profile

While Niphimycin is effective against pathogens, its cytotoxicity has been evaluated in various cell lines. Research indicates that it has a favorable safety profile with minimal cytotoxic effects at therapeutic doses .

Therapeutic Uses

Given its antimicrobial properties, Niphimycin is being explored for:

  • Topical Antifungal Treatments : Its formulation in creams or ointments for localized fungal infections.
  • Systemic Antifungal Therapy : Investigating its use in treating systemic fungal infections in immunocompromised patients.

Research Directions

Current research focuses on enhancing the bioavailability of Niphimycin and developing novel formulations that improve its efficacy while minimizing side effects.

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